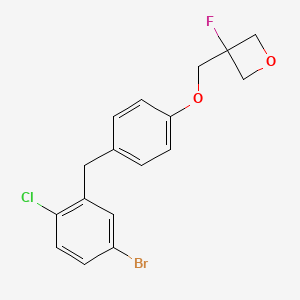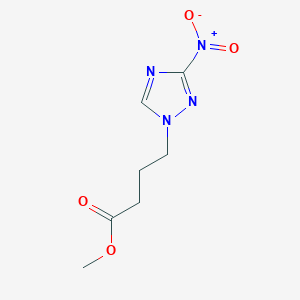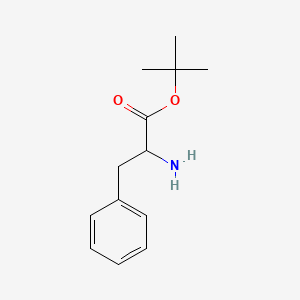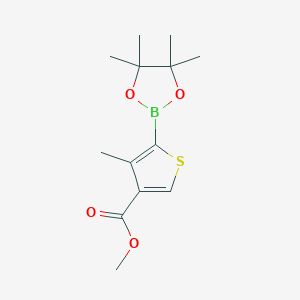
Decane, 4-ethyl-
Übersicht
Beschreibung
Decane, 4-ethyl-: is an organic compound with the molecular formula C12H26 . It is a branched alkane, specifically a derivative of decane where an ethyl group is attached to the fourth carbon atom of the decane chain. This compound is also known by its IUPAC name, 4-ethyl-decane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 4-ethyl- can be achieved through various organic synthesis methods. One common approach is the alkylation of decane with ethyl halides under the presence of a strong base or catalyst. This reaction typically involves the use of sodium ethoxide or potassium tert-butoxide as the base, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Decane, 4-ethyl- can be achieved through catalytic cracking and reforming processes . These methods involve the breaking down of larger hydrocarbon molecules into smaller, more useful ones, including branched alkanes like Decane, 4-ethyl-. The use of zeolite catalysts is common in these processes to enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Decane, 4-ethyl- undergoes several types of chemical reactions, including:
Combustion: Like other alkanes, Decane, 4-ethyl- undergoes combustion to produce carbon dioxide and water.
Halogenation: This compound can react with halogens (e.g., chlorine, bromine) to form halogenated derivatives.
Oxidation: Under specific conditions, Decane, 4-ethyl- can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Combustion: Requires an excess of oxygen.
Halogenation: Typically involves the use of halogens like chlorine or bromine in the presence of UV light or heat.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Halogenated alkanes (e.g., 4-chloro-decane).
Oxidation: Alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Decane, 4-ethyl- has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its effects on biological membranes and its role as a hydrophobic molecule in various biological processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
Wirkmechanismus
The mechanism of action of Decane, 4-ethyl- primarily involves its interactions with other molecules through van der Waals forces . As a non-polar molecule, it can dissolve other non-polar substances and disrupt hydrophobic interactions in biological membranes. This property makes it useful in various applications, including as a solvent and in the study of membrane dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethyl-3-methylheptane
- 4-(1-methylethyl)octane
- 5-(1-methylpropyl)decane
Uniqueness
Decane, 4-ethyl- is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its linear counterpart, decane, the presence of the ethyl group at the fourth carbon atom results in a lower boiling point and different reactivity patterns. This makes Decane, 4-ethyl- particularly useful in applications where specific branching is required .
Eigenschaften
IUPAC Name |
4-ethyldecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-7-8-9-11-12(6-3)10-5-2/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTKVLJTIZALGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936848 | |
| Record name | 4-Ethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-44-8 | |
| Record name | Decane, 4-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyldecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)







![Benzeneacetaldehyde, alpha-[(dimethylamino)methylene]-4-fluoro-, (alphaZ)-](/img/structure/B3244794.png)



